molecular formula C11H13BrO3 B8152417 3-Bromo-5-(3-methoxypropoxy)benzaldehyde

3-Bromo-5-(3-methoxypropoxy)benzaldehyde

Cat. No.: B8152417
M. Wt: 273.12 g/mol
InChI Key: KDZHJQNRUTWHIA-UHFFFAOYSA-N
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Description

3-Bromo-5-(3-methoxypropoxy)benzaldehyde is an organic compound with the molecular formula C11H13BrO3 It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the third position and a 3-methoxypropoxy group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(3-methoxypropoxy)benzaldehyde typically involves the following steps:

    Bromination: The starting material, 5-(3-methoxypropoxy)benzaldehyde, undergoes bromination using a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).

    Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and advanced purification systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(3-methoxypropoxy)benzaldehyde can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Major Products

    Nucleophilic Substitution: Formation of substituted benzaldehyde derivatives.

    Oxidation: Formation of 3-Bromo-5-(3-methoxypropoxy)benzoic acid.

    Reduction: Formation of 3-Bromo-5-(3-methoxypropoxy)benzyl alcohol.

Scientific Research Applications

3-Bromo-5-(3-methoxypropoxy)benzaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific biological pathways.

    Material Science: It can be used in the synthesis of novel materials with unique properties.

    Biological Studies: It is employed in the study of enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(3-methoxypropoxy)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and aldehyde group play crucial roles in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-methoxybenzaldehyde: Lacks the 3-methoxypropoxy group, resulting in different reactivity and applications.

    5-(3-Methoxypropoxy)benzaldehyde:

    3-Bromo-4-methoxybenzaldehyde: Substitution pattern differs, leading to variations in chemical properties and applications.

Uniqueness

3-Bromo-5-(3-methoxypropoxy)benzaldehyde is unique due to the presence of both the bromine atom and the 3-methoxypropoxy group, which confer distinct reactivity and potential for diverse applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

3-bromo-5-(3-methoxypropoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-14-3-2-4-15-11-6-9(8-13)5-10(12)7-11/h5-8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZHJQNRUTWHIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOC1=CC(=CC(=C1)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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